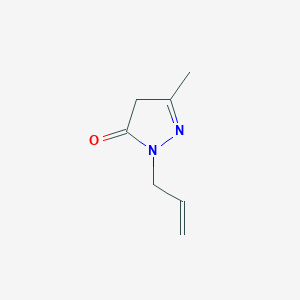
1-Methylpropylhydroxyl amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylpropylhydroxyl amine can be synthesized through several methods:
Reduction of Nitriles: One common method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloalkanes with hydroxylamine.
Industrial Production Methods
Industrial production of N-hydroxy-2-butanamine often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of metal catalysts such as palladium or platinum on carbon supports is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylpropylhydroxyl amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: Oximes, nitroso compounds
Reduction: Primary amines
Substitution: Various substituted amines and halides
Aplicaciones Científicas De Investigación
1-Methylpropylhydroxyl amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-hydroxy-2-butanamine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.
Hydroxylation Reactions: It participates in hydroxylation reactions catalyzed by flavin-dependent monooxygenases, leading to the formation of N-hydroxy derivatives.
Pathways Involved: The compound is involved in metabolic pathways related to nitrogen metabolism and detoxification processes.
Comparación Con Compuestos Similares
1-Methylpropylhydroxyl amine can be compared with other similar compounds such as:
Butanamine: The parent compound, which lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-Hydroxy-2-butanimine: A closely related compound with similar chemical properties but different reactivity due to the presence of an imine group.
N-Hydroxyethylamine: Another hydroxylamine derivative with different chain length and reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C4H11NO |
|---|---|
Peso molecular |
89.14 g/mol |
Nombre IUPAC |
N-butan-2-ylhydroxylamine |
InChI |
InChI=1S/C4H11NO/c1-3-4(2)5-6/h4-6H,3H2,1-2H3 |
Clave InChI |
LHYPXHNPQLMXDH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)







![[1-(2-Nitrophenyl)ethylidene]hydrazine](/img/structure/B8682274.png)


![4-Amino-1-pentyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8682281.png)

